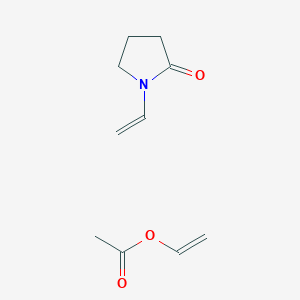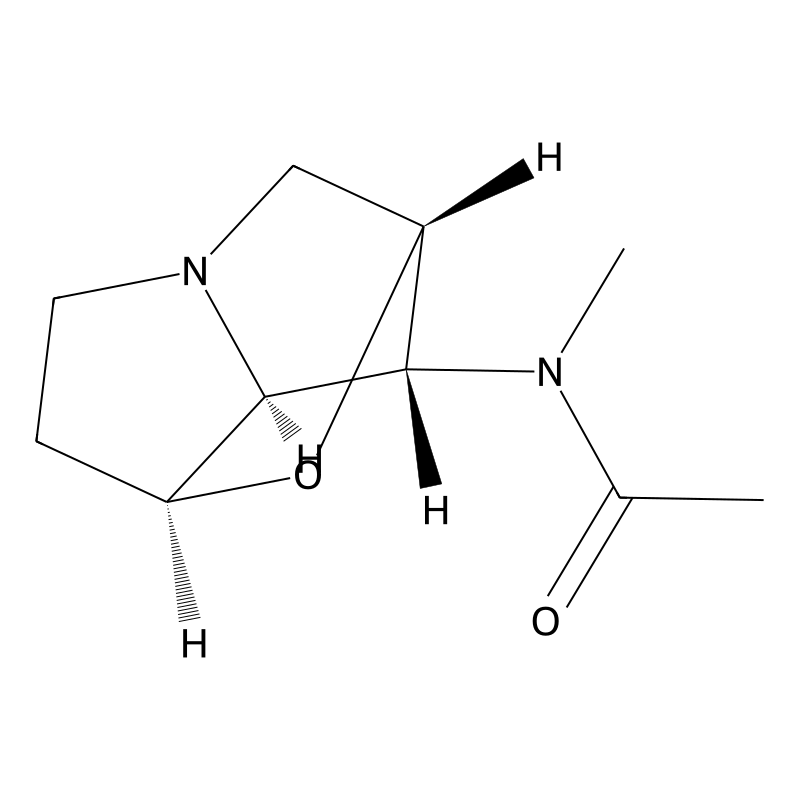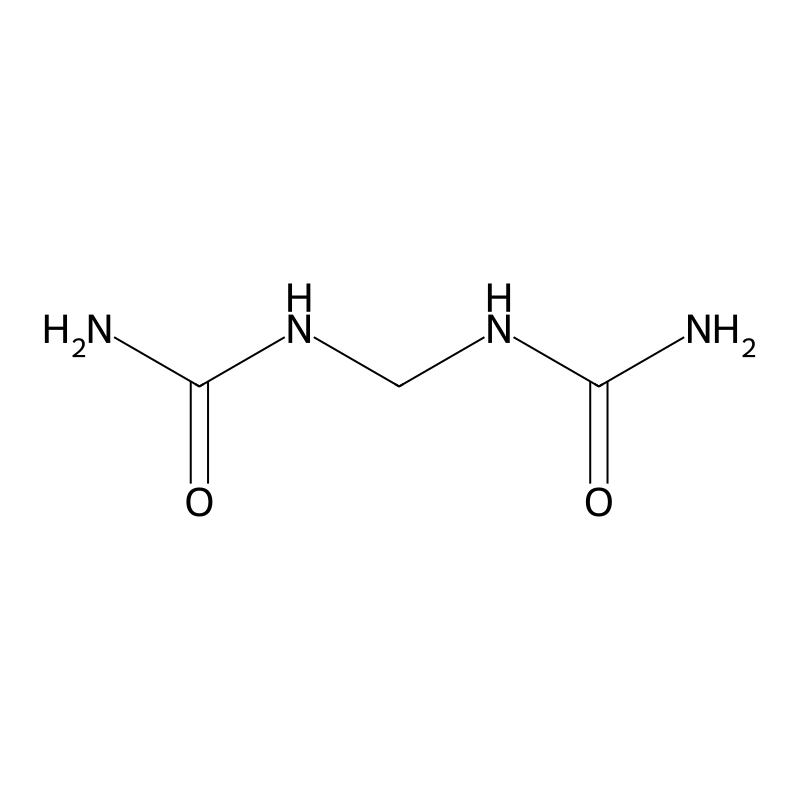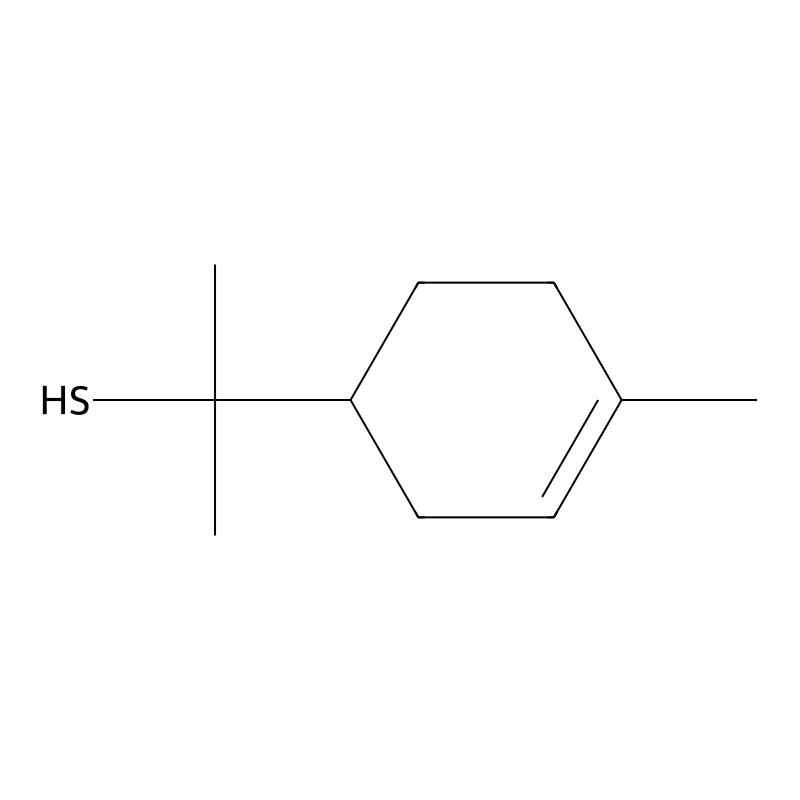Pvp-VA

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Solubility Enhancement:
One major challenge in pharmaceutical research is ensuring the adequate solubility of poorly water-soluble drugs. Copovidone plays a crucial role in addressing this challenge. By forming complexes with these drugs, copovidone can significantly improve their dissolution rate and bioavailability, making them more readily absorbed by the body. This property is being actively investigated in research, as evidenced by studies like this one:
- Influence of Plasdone™ S630 Ultra—an improved copovidone on the processability and oxidative degradation of quetiapine fumarate amorphous solid dispersions prepared via hot-melt extrusion technique )
Controlled Release Formulations:
Copovidone's versatile properties make it valuable in designing controlled-release drug delivery systems. By altering its molecular weight and concentration, researchers can tailor the release profile of a drug. This allows for sustained or targeted drug delivery, potentially reducing dosing frequency and improving treatment adherence.
Excipient in Various Dosage Forms:
Copovidone serves as a crucial excipient, a substance aiding the formulation and processing of pharmaceutical products, in various dosage forms. Its binding, film-forming, and dispersing properties make it suitable for:
- Tablets: As a binder to hold tablet components together.
- Capsules: As a film-forming agent for capsule shells.
- Suspensions: As a dispersing agent to prevent drug particle aggregation.
These applications are extensively documented in scientific literature, and further details can be found in resources like:
- Polyvinylpyrrolidone Excipients for Pharmaceuticals: Povidone, Crospovidone and Copovidone SpringerLink:
Beyond Drug Delivery:
Scientific research explores copovidone's potential beyond drug delivery. Studies are investigating its applications in areas such as:
- Tissue engineering: As a scaffold material for cell growth and tissue regeneration.
- Gene delivery: As a carrier for genetic material in gene therapy research.
Polyvinylpyrrolidone-vinyl acetate is a copolymer formed from the polymerization of N-vinylpyrrolidone and vinyl acetate. This compound is recognized for its versatility and is available in various ratios of the two monomers, typically ranging from 70/30 to 30/70. The molecular formula for polyvinylpyrrolidone-vinyl acetate is with a molecular weight of approximately 197.23 g/mol. These polymers are characterized by their ability to form transparent, flexible films that are oxygen permeable and exhibit good adhesion properties to various substrates, including glass, plastics, and metals .
The copolymer is produced through free-radical polymerization, which allows for control over the molecular weight and viscosity of the resulting product. Polyvinylpyrrolidone-vinyl acetate is soluble in water and other polar solvents, making it suitable for a variety of applications in pharmaceuticals, cosmetics, and food industries .
- In pharmaceuticals, copovidone's mechanism of action revolves around its physical properties.
- As a binder, it helps bind drug particles together during tablet formation by forming hydrogen bonds with water and drug molecules [].
- As a film-former, it creates a coating around tablets or capsules, controlling drug release and improving stability [].
- In controlled-release formulations, copovidone forms a matrix that allows for sustained drug release by gradually eroding or dissolving [].
- Copovidone is generally regarded as non-toxic [].
- Oral consumption of excessive quantities might cause stomach upset [].
- Studies haven't shown skin sensitization or significant toxicity in animals at high dietary intake [].
- Copovidone is not flammable but may decompose at high temperatures, releasing potentially irritating fumes [].
Additionally, the copolymer's behavior in drug formulations has been studied extensively. For instance, the solubility of drugs such as celecoxib in polyvinylpyrrolidone-vinyl acetate copolymers shows strong interactions between the drug and the polymer matrix, which can enhance drug delivery systems .
Polyvinylpyrrolidone-vinyl acetate exhibits several biological activities that make it useful in various fields. It has been shown to possess low toxicity and biocompatibility, which allows it to be utilized in pharmaceutical formulations without adverse effects on biological systems. Its ability to absorb polyphenols makes it valuable in DNA purification processes where it acts as a blocking agent during molecular biology techniques such as Southern blot analysis .
Furthermore, due to its film-forming properties, polyvinylpyrrolidone-vinyl acetate can be used in wound dressings and other medical applications where moisture retention and oxygen permeability are crucial for healing processes.
The synthesis of polyvinylpyrrolidone-vinyl acetate typically involves free-radical polymerization of N-vinylpyrrolidone and vinyl acetate. The process can be conducted under various conditions to achieve different molecular weights and properties:
- Free-Radical Polymerization: This method allows for the random copolymerization of N-vinylpyrrolidone and vinyl acetate in desired ratios.
- Catalytic Methods: Catalysts such as sodium methoxide or hydrochloric acid can be employed to facilitate reactions with polyisocyanates or other functional groups .
- Solvent Systems: The choice of solvent (e.g., ethanol or isopropanol) can influence the final properties of the copolymer, including solubility and viscosity .
Polyvinylpyrrolidone-vinyl acetate has a wide range of applications across various industries:
- Pharmaceuticals: Used as an excipient in drug formulations due to its binding properties and ability to enhance solubility.
- Cosmetics: Employed as a film-forming agent in hair styling products, gels, and lotions.
- Food Industry: Acts as a stabilizer and emulsifier in food products.
- Medical
Studies have indicated that the interaction between polyvinylpyrrolidone-vinyl acetate copolymers and various drugs significantly affects solubility and stability. For example, research on celecoxib has shown that increasing the ratio of vinyl pyrrolidone enhances drug-polymer interactions, leading to improved solubility profiles . Such insights are crucial for optimizing drug delivery systems using this copolymer.
Polyvinylpyrrolidone-vinyl acetate shares similarities with several other compounds but possesses unique characteristics that set it apart:
| Compound | Composition | Key Properties | Unique Features |
|---|---|---|---|
| Polyvinylpyrrolidone | Homopolymer | Water-soluble, excellent film-forming | Strong binding capacity |
| Polyvinyl acetate | Homopolymer | Good adhesive properties | Less flexible than polyvinylpyrrolidone-vinyl acetate |
| Polyethylene glycol | Ether polymer | Water-soluble | Lower viscosity compared to polyvinylpyrrolidone-vinyl acetate |
| Hydroxypropyl methylcellulose | Cellulose derivative | Thickening agent | Higher viscosity; less film-forming ability |
Polyvinylpyrrolidone-vinyl acetate's ability to form flexible films while maintaining good adhesion makes it particularly valuable in applications requiring both strength and flexibility.
Free Radical Polymerization Dynamics
PVP/VA copolymers are synthesized via free-radical polymerization of N-vinylpyrrolidone (VP) and vinyl acetate (VA) monomers. The reaction follows classical chain-growth kinetics, with propagation rates dependent on monomer reactivity ratios (r₁ for VP ≈ 3.8, r₂ for VA ≈ 0.04). This disparity creates gradient copolymers rich in VP segments early in the reaction, transitioning to VA-dominated regions as monomer concentrations shift.
The polymerization exotherm (ΔH = 53.9 kJ/mol for VP) necessitates precise temperature control, typically maintained at 60–80°C in batch reactors. Molecular dynamics simulations reveal that the electron-rich VP monomer exhibits faster incorporation rates due to resonance stabilization of the propagating radical.
Initiator Systems and Molecular Weight Control
Initiator selection critically influences molecular weight distributions:
The K-value system (Fikentscher method) correlates with weight-average molecular weight (Mw):
$$ K = 1000 \times \log(\eta_{rel}) / c $$
where ηrel = relative viscosity, c = concentration (g/dL). High initiator concentrations (2.5% vs 1.5%) reduce Mw by 23% through increased termination rates.
Solvent Effects on Copolymer Composition
Solvent polarity directly modulates monomer incorporation:
| Solvent | Dielectric Constant | VP:VA Ratio | K-value |
|---|---|---|---|
| Isopropanol | 19.9 | 60:40 | 24–32 |
| Ethanol | 24.3 | 50:50 | 26–34 |
| Water | 80.1 | 70:30 | 30–40 |
Chain transfer agents like sec-butyl alcohol limit molecular weight by abstracting β-hydrogens from propagating chains (Ctr = 0.08). ACOMP monitoring demonstrates solvent-induced changes in intrinsic viscosity from 0.8–1.2 dL/g.
Process Optimization Strategies
Advanced manufacturing approaches include:
- Adiabatic polymerization: Enables 95% conversion in <2 hr through self-heating to 120°C
- Continuous tubular reactors: Improve compositional homogeneity (PDI <1.8 vs batch PDI 2.3–3.0)
- Hybrid initiation: UV-triggered persulfate systems reduce residual monomer to <50 ppm
Post-polymerization treatments like steam stripping (100°C, 50 mbar) achieve VOC levels <0.1% in pharmaceutical-grade products.
VP/VA Ratio Optimization for Drug Solubility
The VP/VA molar ratio directly determines copolymer hydrophilicity and drug solubilization capacity. Thermal analysis of celecoxib-PVP-VA systems shows drug-polymer solubility increases linearly from 0.03 to 0.40 w/w as VP content rises, attributable to enhanced hydrogen bonding capacity and polarity matching [1]. At VP/VA ratios exceeding 60:40, solubility plateaus occur despite continued VP increases, suggesting saturation of binding sites (Table 1).
Table 1: Celecoxib solubility in PVP-VA copolymers vs. VP/VA ratio [1]
| VP/VA Ratio (w/w) | Solubility (w/w) | Methodology |
|---|---|---|
| 30:70 | 0.02 | Recrystallization |
| 50:50 | 0.20 | Recrystallization |
| 60:40 | 0.40 | Recrystallization |
| 70:30 | 0.42 | Recrystallization |
Commercial formulations like Kollidon VA 64 (60:40 VP/VA) exploit this optimization window, achieving >10% solubility in ethanol, water, and propylene glycol while maintaining processability [3]. The 60:40 balance provides sufficient VP units for API interaction without excessive hygroscopicity that compromises physical stability.
Steric Hindrance and Solubility Plateau Phenomena
At VP/VA ratios >60:40, steric constraints limit further solubility gains. Molecular dynamics simulations suggest each bound celecoxib molecule occupies 3-4 VP units, creating exclusion zones that prevent adjacent API binding [1]. This spatial competition explains why 70:30 VP/VA copolymers show only marginal solubility increases over 60:40 formulations despite higher theoretical interaction capacity.
Steric effects manifest differently across API chemistries. For ibuprofen-PVP-VA systems, the carboxylic acid group interacts preferentially with VP carbonyls rather than nitrogen atoms due to steric shielding of the pyrrolidone ring [4]. This selective binding reduces the effective VP utilization, making VA content crucial for maintaining molecular mobility in solid dispersions.
Hydrogen Bonding Interactions with Active Pharmaceutical Ingredients
Fourier-transform infrared (FTIR) spectroscopy reveals two primary hydrogen bonding mechanisms:
- Carbonyl-mediated interactions: API proton donors (e.g., -COOH, -OH) form bonds with VP carbonyl oxygens (C=O···H-O) [4] [5].
- Secondary hydration effects: VP units coordinate water molecules that bridge to hydrophobic APIs, enhancing wetting.
In ibuprofen-PVP-VA systems, hydrogen bonding strength correlates with dissolution rates. Strong carbonyl interactions (8–12 cm⁻¹ red shifts in FTIR spectra) delay drug release by reducing polymer hydration kinetics [5]. Counterintuitively, moderate hydrogen bonding (4–6 cm⁻¹ shifts) optimizes dissolution by preventing crystallization while permitting water ingress.
Copolymer Composition and Physical Stability Trade-offs
Formulators balance three stability-related factors when selecting VP/VA ratios:
- Hygroscopicity: VP-rich copolymers (>70% VP) absorb atmospheric moisture, promoting phase separation [1].
- Glass transition temperature (Tg): VA increases Tg (108°C for 60:40 VP/VA vs. 89°C for pure PVP), improving storage stability [2] [3].
- Plasticization resistance: VA domains resist API-induced Tg depression better than pure PVP [1].
Accelerated stability studies show 60:40 VP/VA maintains amorphous drug dispersion integrity for 6+ months at 40°C/75% RH, whereas 70:30 formulations crystallize after 3 months under identical conditions [1]. The hydrophobic VA units act as moisture barriers while providing structural rigidity to the polymer matrix.
Other CAS
Wikipedia
Use Classification
General Manufacturing Information
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).








